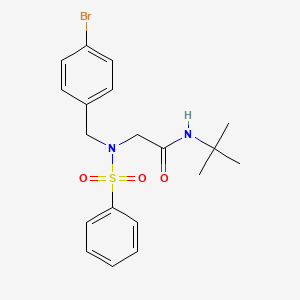

N~2~-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

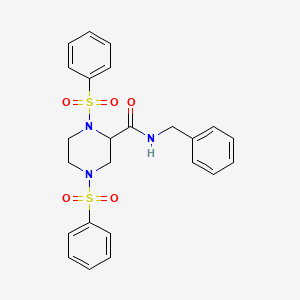

The compound “N~2~-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic molecule. It contains a glycinamide backbone which is substituted with a 4-bromobenzyl group, a tert-butyl group, and a phenylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromobenzyl and phenylsulfonyl groups are aromatic, while the tert-butyl group is aliphatic. The presence of these different groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The bromine atom in the bromobenzyl group, for example, is a good leaving group and could be involved in nucleophilic substitution reactions. The tert-butyl group is known for its unique reactivity pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the aromatic bromobenzyl and phenylsulfonyl groups could increase the compound’s overall polarity .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide can serve as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules. Researchers have tailored specific boron reagents for SM coupling, and this compound falls within that category .

Benzylic Position Reactions

The presence of the benzene ring in N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide allows for resonance stabilization of the benzylic carbocation. Consequently, substitution reactions often occur at the benzylic position due to this resonance effect .

Protodeboronation Strategies

Protodeboronation involves the removal of a boron atom from an organoboron compound. Researchers have explored less nucleophilic boron ate complexes, such as N2-(4-bromobenzyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, to prevent unwanted aryl addition during the process. This compound has been used successfully in the synthesis of indolizidine derivatives .

properties

IUPAC Name |

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O3S/c1-19(2,3)21-18(23)14-22(13-15-9-11-16(20)12-10-15)26(24,25)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUSCAKSZWGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)

![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)

![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)

![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)

![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)

![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)